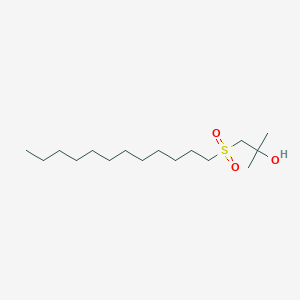
1-(Dodecane-1-sulfonyl)-2-methylpropan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecane-1-sulfonyl)-2-methylpropan-2-OL is an organic compound characterized by the presence of a dodecane sulfonyl group attached to a 2-methylpropan-2-ol moiety. This compound is notable for its surfactant properties, which make it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dodecane-1-sulfonyl)-2-methylpropan-2-OL can be synthesized through the reaction of dodecane-1-sulfonyl chloride with 2-methylpropan-2-ol. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonylation reactions using dodecane-1-sulfonyl chloride and 2-methylpropan-2-ol. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dodecane-1-sulfonyl)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl group can be reduced to form thiols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base.
Major Products:
Oxidation: Formation of dodecane-1-sulfonic acid.
Reduction: Formation of dodecane-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Dodecane-1-sulfonyl)-2-methylpropan-2-OL has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-(Dodecane-1-sulfonyl)-2-methylpropan-2-OL is primarily attributed to its surfactant properties. The compound reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and stabilization of colloidal systems .
Comparaison Avec Des Composés Similaires
Dodecane-1-sulfonyl chloride: A precursor in the synthesis of 1-(Dodecane-1-sulfonyl)-2-methylpropan-2-OL.
Dodecane-1-sulfonic acid: An oxidation product of the compound.
Dodecane-1-thiol: A reduction product of the compound.
Uniqueness: this compound is unique due to its combination of a long alkyl chain and a sulfonyl group, which imparts both hydrophobic and hydrophilic properties. This dual nature makes it highly effective as a surfactant and in various industrial applications .
Propriétés
Numéro CAS |
156748-37-7 |
|---|---|
Formule moléculaire |
C16H34O3S |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1-dodecylsulfonyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C16H34O3S/c1-4-5-6-7-8-9-10-11-12-13-14-20(18,19)15-16(2,3)17/h17H,4-15H2,1-3H3 |
Clé InChI |
NKCZRZUEZOEHSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















